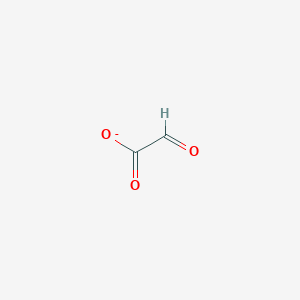

Glyoxylate

Descripción general

Descripción

Glyoxylate is the conjugate base of glyoxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a glyoxylic acid.

Aplicaciones Científicas De Investigación

Non-enzymatic Reactions

Glyoxylate, a 2-carbon aldo acid formed in hepatic tissue, demonstrates a high reactivity as a precursor of advanced glycation like end products (AGLEs). It is more effective in promoting non-enzymatic end products than D-glucose, D-fructose, or DL-glyceraldehyde. This finding suggests its potential role in glycation studies and its impact on diseases like diabetes (Dutta et al., 2007).

Plant Metabolism

Glyoxylate reductase (GLYR) is crucial in plant metabolism, particularly in detoxifying photorespiratory glyoxylate and succinic semialdehyde. GLYR1, an isoform of GLYR, is localized in the cytosol, not peroxisomes, in plant cells. This localization gives insights into the metabolic roles of GLYR1 and the compartmentation of pathways in plants (Ching et al., 2012).

Microbial Metabolism

In Escherichia coli, glyoxylate plays a key role in central microbial metabolism. It's incorporated into the metabolism through the actions of malate synthase and the D-glycerate pathway or reduced to glycolate by glyoxylate reductase. This study provides insights into microbial utilization of glyoxylate and could have implications in biotechnology and microbiology research (Nuñez et al., 2001).

Glyoxylate Detoxification

Glyoxylate detoxification is significant in human health, specifically in relation to primary hyperoxalurias. These conditions, where glyoxylate is improperly metabolized, lead to the production of toxic levels of oxalate, causing severe renal damage. This research is crucial in understanding and treating such metabolic disorders (Salido et al., 2012).

Bioengineering for Glyoxylate Production

Metabolic engineering of Escherichia coli for glyoxylate production from xylose represents an innovative approach in bioengineering. This research could pave the way for sustainable production methods for glyoxylate, a valuable chemical building block (Liangkang et al., 2018).

Glyoxylate in Diet-Induced Obesity

A study involving the introduction of the glyoxylate shunt in mice revealed a resistance to diet-induced obesity. This research offers a new perspective on mammalian fatty acid metabolism and suggests potential targets for treating metabolic disorders (Dean et al., 2009).

Glyoxylate in Bacterial and Fungal Pathogenesis

Glyoxylate cycle's role in bacterial and fungal pathogenesis has been highlighted. This cycle is crucial in allowing these organisms to grow on C(2) compounds and is often important in pathogenesis, offering new insights into the physiology of pathogenic microorganisms (Dunn et al., 2009).

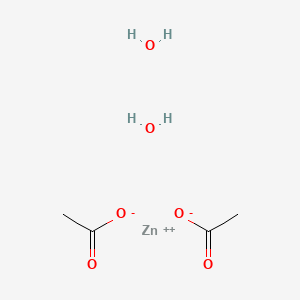

Propiedades

Nombre del producto |

Glyoxylate |

|---|---|

Fórmula molecular |

C2HO3- |

Peso molecular |

73.03 g/mol |

Nombre IUPAC |

oxaldehydate |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |

Clave InChI |

HHLFWLYXYJOTON-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-] |

SMILES canónico |

C(=O)C(=O)[O-] |

Sinónimos |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Origen del producto |

United States |

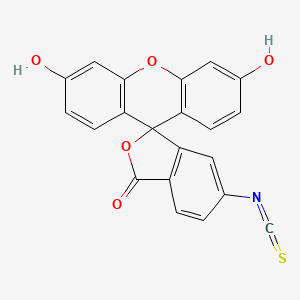

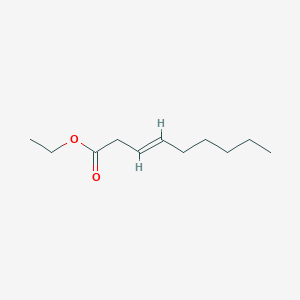

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)

![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)

![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)

![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)

![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)

![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)